

Application Note: Quantification of L-Hexanoylcarnitine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *L*-Hexanoylcarnitine

Cat. No.: B1230659

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Abstract

This application note describes a robust and sensitive method for the quantification of **L-Hexanoylcarnitine** in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (**L-Hexanoylcarnitine-d3**) for accurate quantification. Chromatographic separation is achieved on a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for use in clinical research, drug development, and metabolomics studies where precise measurement of medium-chain acylcarnitines is required.

Introduction

L-Hexanoylcarnitine is a medium-chain acylcarnitine that serves as an important biomarker in the diagnosis and monitoring of inherited metabolic disorders, particularly medium-chain acyl-CoA dehydrogenase deficiency (MCADD). Acylcarnitines are essential for the transport of fatty acids into the mitochondria for β -oxidation^{[1][2]}. The accurate quantification of specific acylcarnitines like **L-Hexanoylcarnitine** in plasma is crucial for understanding fatty acid metabolism and identifying metabolic dysregulation. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput^{[3][4]}.

This document provides a detailed protocol for the reliable quantification of **L-Hexanoylcarnitine** in plasma.

Experimental Protocols

Materials and Reagents

- Analytes and Internal Standard:
 - **L-Hexanoylcarnitine** hydrochloride (Sigma-Aldrich or equivalent)
 - **L-Hexanoylcarnitine-d3** hydrochloride (Cayman Chemical or equivalent)[1][5]
- Solvents and Chemicals:
 - Acetonitrile (LC-MS grade)
 - Methanol (LC-MS grade)
 - Water (LC-MS grade)
 - Formic acid (LC-MS grade)
 - Ammonium acetate (LC-MS grade)
- Plasma:
 - Human plasma (K2-EDTA)

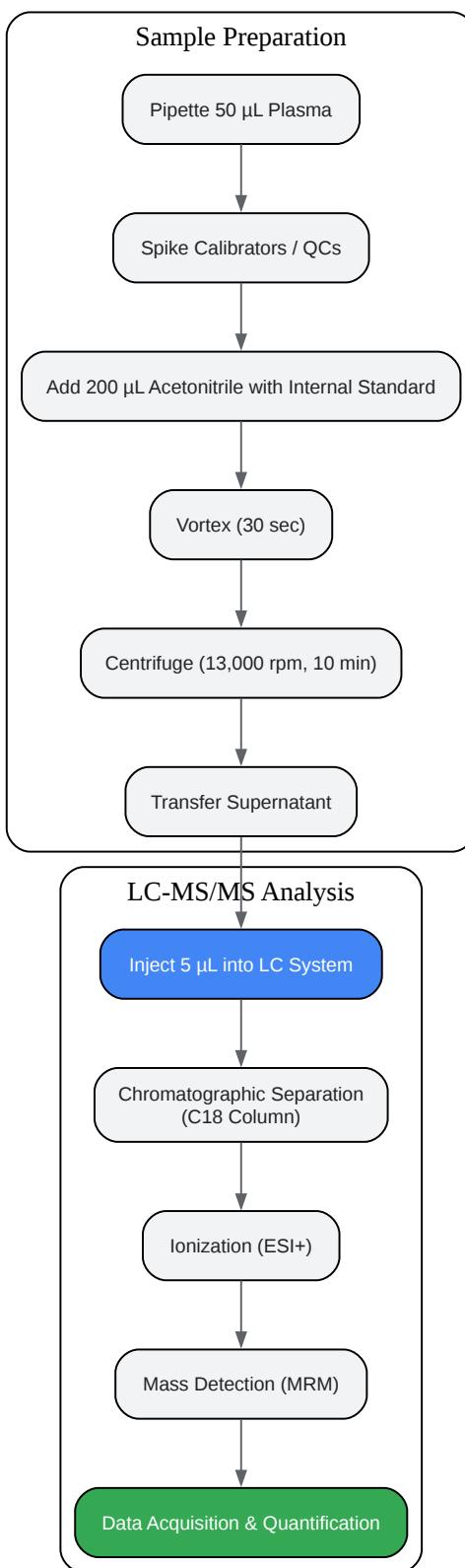
Preparation of Stock and Working Solutions

- **L-Hexanoylcarnitine** Stock Solution (1 mg/mL): Accurately weigh and dissolve **L-Hexanoylcarnitine** in methanol.
- **L-Hexanoylcarnitine-d3** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve **L-Hexanoylcarnitine-d3** in methanol.
- Working Solutions: Prepare serial dilutions of the **L-Hexanoylcarnitine** stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

- IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation

- Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown plasma samples.
- Pipette 50 μ L of plasma into the appropriate tubes. For the calibration curve, use analyte-stripped or charcoal-stripped plasma.
- Spike 10 μ L of the respective **L-Hexanoylcarnitine** working solution into the calibration and QC tubes. Add 10 μ L of 50:50 acetonitrile/water to blanks and unknown samples.
- Add 200 μ L of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 200 μ L of acetonitrile without IS to the blank). This step serves to precipitate plasma proteins.[6][7]
- Vortex all tubes for 30 seconds.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a 96-well plate or autosampler vials.
- Inject an aliquot (5-10 μ L) into the LC-MS/MS system.

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Caption: Experimental workflow from plasma sample preparation to LC-MS/MS data analysis.

LC-MS/MS Method

- Liquid Chromatography (LC) System:
 - Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic acid in water with 2 mM ammonium acetate.[1][7]
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40°C.
- Mass Spectrometry (MS) System:
 - Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
 - Source Temperature: 500°C.
 - Ion Spray Voltage: 5500 V.[1]
 - Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: LC Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
|------------|------------------|------------------|--------------------|
| 0.0 | 95 | 5 | 0.4 |
| 0.5 | 95 | 5 | 0.4 |
| 2.5 | 10 | 90 | 0.4 |
| 3.5 | 10 | 90 | 0.4 |
| 3.6 | 95 | 5 | 0.4 |
| 5.0 | 95 | 5 | 0.4 |

Table 2: MS/MS MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|------------------------------|------------------------|----------------------|--------------------|--------------------------|
| L-Hexanoylcarnitin | 246.2 | 85.1 | 100 | 25 |
| L-Hexanoylcarnitin-e-d3 (IS) | 249.2 | 85.1 | 100 | 25 |

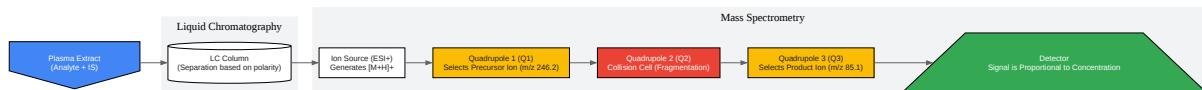
Note: The precursor ion for **L-Hexanoylcarnitine** corresponds to its $[M+H]^+$ adduct. The characteristic product ion at m/z 85 results from the neutral loss of the hexanoyl group and fragmentation of the carnitine backbone.

Table 3: Method Validation Summary (Representative Data)

| Parameter | Result |
|--------------------------------------|-------------------------------|
| Linearity Range | 1 - 1000 ng/mL[6] |
| Correlation Coefficient (r^2) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[6] |
| Precision (CV%) | < 15% (Intra- and Inter-day) |
| Accuracy (% Bias) | Within $\pm 15\%$ (85-115%) |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | > 85% |

Principle of LC-MS/MS Quantification

The LC-MS/MS method relies on the unique properties of both the analyte and the mass spectrometer for selective and sensitive quantification.



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Caption: Logical flow of the LC-MS/MS system for targeted quantification.

- Chromatographic Separation: The plasma extract is injected into the HPLC system. The C18 column separates **L-Hexanoylcarnitine** from other endogenous plasma components based on its physicochemical properties.
- Ionization: As the analyte elutes from the column, it enters the electrospray ionization (ESI) source. Here, it is desolvated and ionized, primarily forming the protonated molecule $[M+H]^+$.
- Precursor Ion Selection (Q1): The first quadrupole (Q1) acts as a mass filter, allowing only ions with the specific mass-to-charge ratio (m/z) of the **L-Hexanoylcarnitine** precursor ion (246.2 m/z) to pass through.
- Fragmentation (Q2): The selected precursor ions are accelerated into the second quadrupole (Q2), which functions as a collision cell. An inert gas (like argon or nitrogen) is introduced, causing the ions to fragment through collision-induced dissociation (CID).
- Product Ion Selection (Q3): The third quadrupole (Q3) filters the resulting fragments, allowing only a specific, stable product ion (85.1 m/z) to reach the detector.
- Detection: The intensity of the product ion signal is measured by the detector. By comparing the peak area of the analyte to that of the known concentration of the internal standard, a precise and accurate concentration of **L-Hexanoylcarnitine** in the original plasma sample is determined.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantification of **L-Hexanoylcarnitine** in human plasma. The simple protein precipitation sample preparation protocol and the use of a stable isotope-labeled internal standard ensure high throughput and accurate results, making this method highly suitable for researchers, scientists, and professionals in drug development and clinical diagnostics.

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